Cas no 1249242-72-5 ([1-(Tert-butoxy)butan-2-yl](methyl)amine)

1-(Tert-butoxy)butan-2-yl](methyl)amine is a tertiary amine compound featuring a tert-butoxy group and a methyl substituent on the amine nitrogen. This structure imparts steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The tert-butoxy group enhances stability under various reaction conditions, while the methylamine moiety offers reactivity for further functionalization. Its balanced lipophilicity and steric profile make it suitable for designing bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. It is commonly used in nucleophilic substitutions, reductive aminations, and as a building block for complex nitrogen-containing frameworks.
[1-(Tert-butoxy)butan-2-yl](methyl)amine structure
1249242-72-5 structure
Product name:[1-(Tert-butoxy)butan-2-yl](methyl)amine
CAS No:1249242-72-5
MF:C9H21NO
Molecular Weight:159.269142866135
CID:5966062
PubChem ID:62038724

[1-(Tert-butoxy)butan-2-yl](methyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-4208641
    • [1-(tert-butoxy)butan-2-yl](methyl)amine
    • 1249242-72-5
    • AKOS011315186
    • [1-(Tert-butoxy)butan-2-yl](methyl)amine
    • インチ: 1S/C9H21NO/c1-6-8(10-5)7-11-9(2,3)4/h8,10H,6-7H2,1-5H3
    • InChIKey: IRJKFWPXDGXHFR-UHFFFAOYSA-N
    • SMILES: O(CC(CC)NC)C(C)(C)C

計算された属性

  • 精确分子量: 159.162314293g/mol
  • 同位素质量: 159.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 96.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 21.3Ų

[1-(Tert-butoxy)butan-2-yl](methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4208641-2.5g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
2.5g
$1089.0 2025-03-15
Enamine
EN300-4208641-0.5g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
0.5g
$535.0 2025-03-15
Enamine
EN300-4208641-5.0g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
5.0g
$1614.0 2025-03-15
Enamine
EN300-4208641-0.05g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
0.05g
$468.0 2025-03-15
Enamine
EN300-4208641-0.1g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
0.1g
$490.0 2025-03-15
Enamine
EN300-4208641-10.0g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
10.0g
$2393.0 2025-03-15
Enamine
EN300-4208641-0.25g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
0.25g
$513.0 2025-03-15
Enamine
EN300-4208641-1.0g
[1-(tert-butoxy)butan-2-yl](methyl)amine
1249242-72-5 95.0%
1.0g
$557.0 2025-03-15

[1-(Tert-butoxy)butan-2-yl](methyl)amine 関連文献

[1-(Tert-butoxy)butan-2-yl](methyl)amineに関する追加情報

Recent Advances in the Study of 1249242-72-5 and [1-(Tert-butoxy)butan-2-yl](methyl)amine in Chemical Biology and Pharmaceutical Research

The chemical compound with the CAS number 1249242-72-5 and the specific product name [1-(Tert-butoxy)butan-2-yl](methyl)amine has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and biochemical studies. The tert-butoxy group and the methylamine moiety in its structure contribute to its reactivity and biological activity, making it a valuable candidate for further investigation.

Recent studies have focused on the synthesis and optimization of 1249242-72-5, exploring its potential as a building block for more complex molecules. Researchers have employed advanced synthetic techniques, such as multi-step organic synthesis and catalytic methods, to achieve high yields and purity. The compound's stability under various conditions has also been a subject of interest, with findings suggesting its suitability for use in diverse chemical environments.

In the context of pharmaceutical applications, [1-(Tert-butoxy)butan-2-yl](methyl)amine has been investigated for its role in the development of novel therapeutics. Preliminary studies indicate that this compound may serve as a key intermediate in the synthesis of bioactive molecules targeting specific enzymes or receptors. Its ability to modulate biochemical pathways has been demonstrated in in vitro assays, highlighting its potential as a pharmacophore in drug design.

Furthermore, the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been evaluated to assess its viability as a drug candidate. Early results suggest favorable ADME profiles, though further in vivo studies are required to confirm these findings. The compound's low toxicity and high bioavailability are particularly encouraging for its potential use in clinical settings.

Collaborative efforts between academic and industrial researchers have accelerated the exploration of 1249242-72-5 and its derivatives. Recent publications highlight the compound's versatility, with applications ranging from medicinal chemistry to materials science. For instance, its incorporation into polymer matrices has been explored for the development of advanced biomaterials with tailored properties.

In conclusion, the ongoing research on 1249242-72-5 and [1-(Tert-butoxy)butan-2-yl](methyl)amine underscores its significance in the chemical biology and pharmaceutical fields. The compound's unique structural attributes and promising biological activities make it a focal point for future studies aimed at unlocking its full potential. As research progresses, it is anticipated that this compound will play a pivotal role in the development of next-generation therapeutics and biomaterials.

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